

2-Bromo-4,5-difluorophenylboronic acid crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,5-difluorophenylboronic acid

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An In-depth Technical Guide to the Crystal Structure Analysis of **2-Bromo-4,5-difluorophenylboronic Acid**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for **2-Bromo-4,5-difluorophenylboronic acid** could not be located. Therefore, this guide provides a comprehensive, generalized protocol for its crystal structure analysis based on established methodologies for analogous phenylboronic acid derivatives. The presented experimental details are illustrative and may require optimization for the specific compound.

Introduction

2-Bromo-4,5-difluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its structural features, including the presence of a bromine atom and two fluorine atoms on the phenyl ring, make it a versatile reagent in cross-coupling reactions for the synthesis of complex organic molecules. Understanding the three-dimensional arrangement of atoms in its solid state through single-crystal X-ray diffraction is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties. This technical guide outlines the essential steps for the crystal structure analysis of **2-Bromo-4,5-difluorophenylboronic acid**.

Compound Data

A summary of the available physicochemical data for **2-Bromo-4,5-difluorophenylboronic acid** is presented below.

Property	Value	Reference
Chemical Formula	C ₆ H ₄ BBrF ₂ O ₂	[1] [2]
Molecular Weight	236.81 g/mol	[1]
CAS Number	849062-34-6	[1] [2]
Appearance	White crystalline solid	[1]
Melting Point	231-236 °C	[1]
Storage Temperature	2-8°C	[1] [2]
Hazard Statements	H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)	[2]
Precautionary Statements	P261, P305, P351, P338	[2]

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to data analysis and structure validation.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For phenylboronic acids, slow evaporation of a saturated solution is a common and effective method for obtaining suitable crystals.[\[3\]](#)

Protocol:

- Solvent Selection: Begin by screening various solvents to determine a suitable one in which **2-Bromo-4,5-difluorophenylboronic acid** has moderate solubility. Common solvents to test

include water, ethanol, methanol, acetone, and ethyl acetate.

- Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution.
- Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for the slow evaporation of the solvent at a constant, controlled temperature.^[3]
- Crystal Selection: Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting.^[3]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

- Crystal Mounting: Mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil.^[3]
- Instrumentation: Utilize a four-circle diffractometer equipped with a CCD or CMOS detector. ^[3] The X-ray source is typically a monochromatic beam of Molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$) or Copper (Cu K α , $\lambda = 1.5418 \text{ \AA}$).^[3]
- Data Collection Strategy: Cool the mounted crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.^[3] A series of diffraction images are collected as the crystal is rotated through a range of angles.^[3] This process allows for the measurement of the intensities and positions of a large number of reflections.

Structure Solution and Refinement

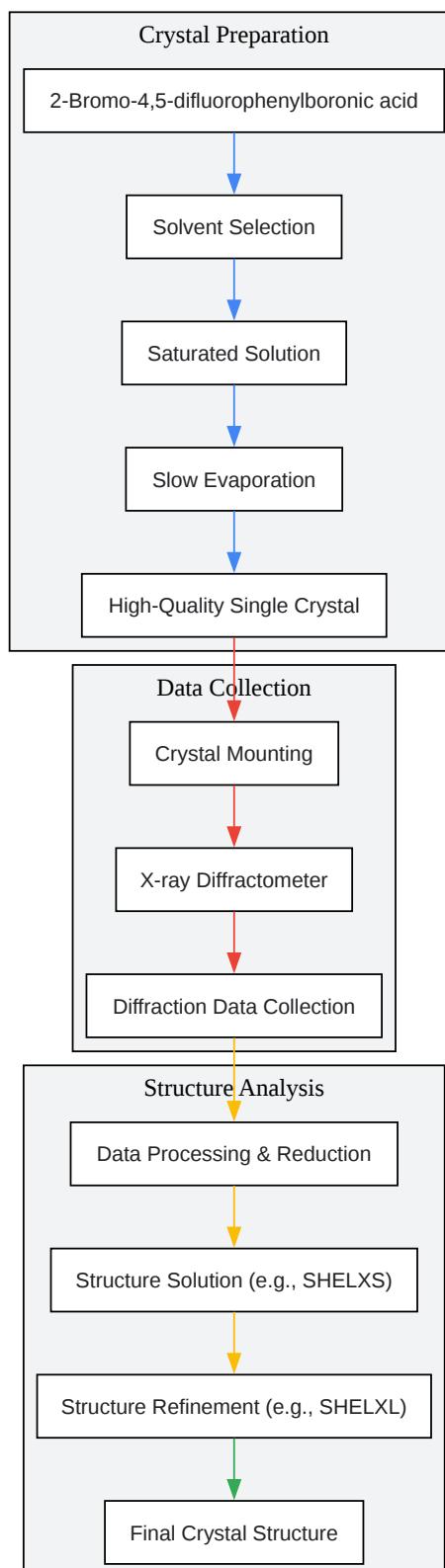
The collected diffraction data is processed to determine the arrangement of atoms within the crystal.

Protocol:

- Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
- Space Group Determination: The unit cell parameters and the space group are determined from the positions of the reflections.
- Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[\[3\]](#)
- Structure Refinement: The structural model is then refined using a least-squares method.[\[3\]](#) This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
- Software: Commonly used software packages for structure solution and refinement include SHELXS, SHELXL, and Olex2.[\[3\]](#)

Visualization of the Experimental Workflow

The logical flow of the crystal structure analysis process is depicted in the following diagram.



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Caption: Workflow for the crystal structure analysis of **2-Bromo-4,5-difluorophenylboronic acid**.

Expected Data Presentation

Upon successful crystal structure determination, the quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details.

Parameter	Value
Empirical formula	C ₆ H ₄ BrF ₂ O ₂
Formula weight	236.81
Temperature (K)	Value
Wavelength (Å)	Value
Crystal system	e.g., Monoclinic
Space group	e.g., P2 ₁ /c
Unit cell dimensions	
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	Value
β (°)	Value
γ (°)	Value
Volume (Å ³)	Value
Z	Value
Density (calculated) (Mg/m ³)	Value
Absorption coefficient (mm ⁻¹)	Value
F(000)	Value
Crystal size (mm ³)	Value
Theta range for data collection (°)	Value
Index ranges	h, k, l values
Reflections collected	Value
Independent reflections	Value

Completeness to theta = x° (%)	Value
Refinement method	e.g., Full-matrix least-squares on F ²
Data / restraints / parameters	Values
Goodness-of-fit on F ²	Value
Final R indices [I>2sigma(I)]	R ₁ and wR ₂ values
R indices (all data)	R ₁ and wR ₂ values
Largest diff. peak and hole (e. Å ⁻³)	Values

Table 2: Selected Bond Lengths (Å).

Bond	Length (Å)
Br(1)-C(2)	Value
F(1)-C(4)	Value
F(2)-C(5)	Value
B(1)-C(1)	Value
B(1)-O(1)	Value
B(1)-O(2)	Value
C(1)-C(2)	Value
...	...

Table 3: Selected Bond Angles (°).

Angle	Degree (°)
C(6)-C(1)-C(2)	Value
C(1)-C(2)-Br(1)	Value
C(3)-C(4)-F(1)	Value
C(4)-C(5)-F(2)	Value
O(1)-B(1)-O(2)	Value
O(1)-B(1)-C(1)	Value
...	...

Conclusion

While the specific crystal structure of **2-Bromo-4,5-difluorophenylboronic acid** remains to be determined and reported, this guide provides a robust framework for its analysis. The detailed protocols for crystal growth, data collection, and structure refinement are based on well-established practices for similar compounds. The successful elucidation of this structure will provide invaluable insights for researchers in drug discovery and materials science, enabling a deeper understanding of its solid-state behavior and its potential for forming specific intermolecular interactions, which are crucial for rational drug design and crystal engineering.

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References

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